molecular formula C11H18OSn B14633962 (2-Ethoxyphenyl)(trimethyl)stannane CAS No. 55204-75-6

(2-Ethoxyphenyl)(trimethyl)stannane

Cat. No.: B14633962
CAS No.: 55204-75-6
M. Wt: 284.97 g/mol
InChI Key: INKBXZZIFKSBEJ-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2-ethoxyphenyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 2-ethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

(CH3)3SnCl+C2H5OC6H4MgBr(C2H5OC6H4)(CH3)3Sn+MgBrCl\text{(CH}_3\text{)}_3\text{SnCl} + \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{MgBr} \rightarrow \text{(C}_2\text{H}_5\text{OC}_6\text{H}_4\text{)}\text{(CH}_3\text{)}_3\text{Sn} + \text{MgBrCl} (CH3​)3​SnCl+C2​H5​OC6​H4​MgBr→(C2​H5​OC6​H4​)(CH3​)3​Sn+MgBrCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organolithium compounds are employed.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

(2-Ethoxyphenyl)(trimethyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds. This property allows it to participate in various organic reactions, facilitating the formation of complex molecules. The tin atom can also interact with other elements, such as oxygen and nitrogen, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyltin chloride
  • Triethyltin chloride
  • Triphenyltin chloride

Uniqueness

(2-Ethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other organotin compounds that may have different substituents, affecting their applications and behavior in chemical reactions.

Properties

CAS No.

55204-75-6

Molecular Formula

C11H18OSn

Molecular Weight

284.97 g/mol

IUPAC Name

(2-ethoxyphenyl)-trimethylstannane

InChI

InChI=1S/C8H9O.3CH3.Sn/c1-2-9-8-6-4-3-5-7-8;;;;/h3-6H,2H2,1H3;3*1H3;

InChI Key

INKBXZZIFKSBEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1[Sn](C)(C)C

Origin of Product

United States

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